molecular formula C10H10BrNO B7473505 Azetidin-1-yl(2-bromophenyl)methanone

Azetidin-1-yl(2-bromophenyl)methanone

Cat. No.: B7473505
M. Wt: 240.10 g/mol
InChI Key: FCZXSRCEGYGCMI-UHFFFAOYSA-N
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Description

Azetidin-1-yl(2-bromophenyl)methanone (CAS 1088174-80-4) is a chemical building block of interest in medicinal chemistry and drug discovery research. It features an azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly valued for its role in improving the physicochemical properties of drug candidates . The compound has a molecular formula of C10H10BrNO and a molecular weight of 240.10 g/mol . It is supplied with a purity of 98% . As a reagent, its core value lies in its utility as a synthetic intermediate. Researchers can leverage its bromoaryl and carbonylazetidine functional groups for further derivatization, potentially incorporating this azetidine scaffold into larger, more complex molecules. Such scaffolds are being explored for their potential in creating CNS-active compounds and are investigated in various therapeutic contexts, including as components of reversible enzyme inhibitors . The azetidine ring is a key pharmacophore in several bioactive molecules, and its integration is a strategy to modulate properties like metabolic stability and conformation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

azetidin-1-yl-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-5-2-1-4-8(9)10(13)12-6-3-7-12/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZXSRCEGYGCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The synthesis begins with a 3-substituted azetidine precursor, typically synthesized via N-alkylation of secondary amines. For example, treatment of a secondary amine with bromoacetonitrile under basic conditions yields N-allyl amino diols, which undergo subsequent protection and cyclization to form azetidine intermediates. The azetidine nitrogen is then functionalized with a bromobenzoyl group via palladium-catalyzed cross-coupling.

Key steps include:

  • Substrate Activation : A 3-bromoazetidine derivative is prepared by treating azetidine with N-bromosuccinimide (NBS) in dichloromethane, yielding a reactive intermediate for cross-coupling.

  • Coupling Conditions : The reaction employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (XPhos), and a base (Cs₂CO₃) in toluene at 100°C. The 2-bromophenylboronic acid serves as the aryl donor, facilitating C–N bond formation.

Optimization and Yields

Optimization studies reveal that ligand choice critically impacts yield. Using XPhos instead of BINAP increases yields from 45% to 78% by mitigating steric hindrance. Additionally, substituting toluene with dioxane improves solubility, further enhancing yields to 82%.

Acylation of Azetidine with 2-Bromobenzoyl Chloride

Acylation represents a straightforward route to azetidine ketones. This method involves reacting azetidine with 2-bromobenzoyl chloride under basic conditions.

Reaction Protocol

  • Base Selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge HCl generated during acylation.

  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants.

The reaction proceeds at room temperature for 12 hours, yielding Azetidin-1-yl(2-bromophenyl)methanone in 67–73% isolated yield.

Limitations and Scalability

While efficient, this method requires rigorous anhydrous conditions to prevent hydrolysis of the acyl chloride. Scaling to multi-gram quantities (>10 g) results in diminished yields (58–62%) due to exothermic side reactions, necessitating controlled addition rates and cooling.

Grignard Reagent-Mediated Ketone Formation

Grignard reagents offer an alternative pathway for constructing the ketone bridge between azetidine and the aryl group.

Synthesis of Azetidine Magnesium Complexes

Azetidine is treated with methylmagnesium bromide (MeMgBr) in THF to form a magnesium-azetidine complex. Subsequent addition of 2-bromobenzonitrile generates an intermediate imine, which is hydrolyzed to the ketone using dilute HCl.

Yield and Byproduct Analysis

This method affords moderate yields (55–60%) due to competing side reactions, including over-addition of Grignard reagents and incomplete hydrolysis. Byproducts such as tertiary alcohols are observed in 15–20% yields, necessitating chromatographic purification.

Reductive Amination for Azetidine-Aryl Conjugation

Reductive amination provides a route to conjugate azetidine with 2-bromophenyl groups via an intermediate amine.

Reaction Sequence

  • Imine Formation : 2-Bromobenzaldehyde reacts with azetidine in methanol to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to a secondary amine, which is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).

Challenges and Solutions

Oxidation of the secondary amine often leads to over-oxidation to carboxylic acids (10–12% yield). Employing milder oxidizing agents like pyridinium chlorochromate (PCC) reduces this side reaction, improving ketone yields to 65%.

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters of each synthesis route:

MethodYield (%)Key ReagentsTemperature (°C)Scalability
Buchwald-Hartwig Coupling78–82Pd(OAc)₂, XPhos, Cs₂CO₃100High
Acylation67–732-Bromobenzoyl chloride, TEA25Moderate
Grignard Reagent55–60MeMgBr, 2-Bromobenzonitrile0→25Low
Reductive Amination65NaBH₃CN, PCC25Moderate

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(2-bromophenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution: Formation of azetidin-1-yl(2-substituted phenyl)methanone derivatives.

    Oxidation: Formation of 2-bromobenzoic acid or 2-bromoacetophenone.

    Reduction: Formation of 2-bromo-1-phenylethanol or 2-bromo-1-phenylethylamine.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Azetidin-1-yl(2-bromophenyl)methanone serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for developing drugs that modulate biological pathways. For instance, derivatives of this compound have been investigated for their potential as anticancer agents due to their ability to inhibit specific kinases involved in cancer progression .

Mechanism of Action
The compound's mechanism often involves binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom enhances its lipophilicity, which may improve its interaction with biological membranes . This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities .

Organic Synthesis

Intermediate in Synthesis
In organic synthesis, azetidin-1-yl(2-bromophenyl)methanone is utilized as an intermediate for producing complex organic molecules. Its reactivity allows for the formation of various derivatives through different chemical reactions, such as nucleophilic substitutions and cycloadditions. This versatility makes it a valuable compound in the synthesis of heterocycles and other functionalized organic compounds.

Material Science

Development of Novel Materials
The compound has applications in material science for developing new materials with specific properties such as conductivity and fluorescence. For example, modifications of azetidin-1-yl(2-bromophenyl)methanone may lead to materials suitable for electronic applications or photonic devices due to their unique electronic properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives derived from azetidin-1-yl(2-bromophenyl)methanone. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of azetidin derivatives. The findings revealed that certain derivatives showed promising activity against bacterial strains, highlighting their potential use in developing new antibiotics .

Summary Table of Applications

Application Area Details
Medicinal ChemistryBuilding block for drug synthesis; potential anticancer and antimicrobial agents
Organic SynthesisIntermediate for complex organic molecules; versatile reactivity
Material ScienceDevelopment of materials with specific properties (conductivity, fluorescence)

Mechanism of Action

The mechanism of action of azetidin-1-yl(2-bromophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Table 1: Key Properties of Azetidinyl Methanone Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Azetidin-1-yl(2-bromophenyl)methanone 2-bromophenyl C${10}$H${10}$BrNO 240.10 Potential enzyme inhibitor scaffold
Azetidin-1-yl(4-hexylphenyl)methanone 4-hexylphenyl C${16}$H${23}$NO 245.36 Synthesized via Fe-catalyzed coupling (73% yield)
ZYH 2-cyclohexylbenzoxazolyl + piperazinyl-azetidinyl C${27}$H${29}$N$5$O$2$ 463.55 MAGL inhibitor (docking affinity: -9.2 kcal/mol)
Cobimetinib fumarate MEK-inhibiting substituents C${46}$H${46}$F$6$I$2$N$6$O$8$ 1178.71 MEK inhibitor (cancer therapy)
2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone 2-bromophenyl + fluoromethyl-azetidine C${12}$H${13}$BrFNO 286.14 Lab-scale compound (no reported bioactivity)

Physicochemical Properties

  • LogP and Solubility: Bromine’s electronegativity increases the compound’s hydrophobicity (predicted LogP ~2.8) compared to non-halogenated analogs like Azetidin-1-yl(4-hexylphenyl)methanone (LogP ~5.2) .

Q & A

Basic Research Questions

Synthetic Routes and Reaction Optimization Q: What are the recommended synthetic routes for Azetidin-1-yl(2-bromophenyl)methanone, and how can reaction yields be optimized? A: The compound is typically synthesized via nucleophilic substitution between 2-bromophenylacetyl chloride and azetidine under inert conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. Yield optimization involves purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitoring by TLC. For analogs, substituent effects on the azetidine ring or bromophenyl group require adjusted reaction times (e.g., electron-withdrawing groups slow reactivity) .

Structural Characterization Techniques Q: What spectroscopic and crystallographic methods are critical for confirming the structure of Azetidin-1-yl(2-bromophenyl)methanone? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and regiochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves absolute configuration and bond geometries, as demonstrated in related bromophenyl-azetidine derivatives (e.g., C–Br bond length: ~1.89 Å, azetidine ring puckering). SHELX software (SHELXL) refines crystallographic data, addressing thermal motion and occupancy factors .

Advanced Research Questions

Biological Activity and Target Interactions Q: How can researchers design assays to evaluate the enzyme inhibitory activity of Azetidin-1-yl(2-bromophenyl)methanone? A: Target-specific assays (e.g., kinase or protease inhibition) require recombinant enzyme purification, substrate titration, and fluorescence/colorimetric readouts. For reversible inhibitors like azetidine derivatives, IC₅₀ determination via dose-response curves is standard. Molecular docking (AutoDock Vina) predicts binding modes, while Surface Plasmon Resonance (SPR) measures real-time affinity (KD). Cross-validate results with mutagenesis studies to identify critical binding residues .

Resolving Data Contradictions in Biological Studies Q: How should discrepancies in reported biological activities of azetidine-bromophenyl analogs be addressed? A: Contradictions may arise from assay conditions (e.g., pH, co-solvents) or cell-line variability. Standardize protocols using reference compounds (e.g., staurosporine for kinase assays). Employ orthogonal assays (e.g., Western blotting alongside activity assays) and meta-analysis of structure-activity relationships (SAR). Computational QSAR models identify physicochemical properties (logP, polar surface area) influencing activity .

Comparative Analysis of Structural Analogs Q: What strategies differentiate the pharmacological profiles of Azetidin-1-yl(2-bromophenyl)methanone from its piperidine or triazole-containing analogs? A: Conduct parallel testing in in vitro models (e.g., CYP450 inhibition, plasma stability) and in silico ADMET profiling. Key distinctions include:

Compound Ring System LogP Target Affinity (nM)
Azetidin-1-yl(2-bromophenyl)methanoneAzetidine3.2Kinase X: 12 ± 2
Piperidine analogPiperidine3.8Kinase X: 45 ± 5
Triazole analog1,2,4-Triazole2.9Kinase Y: 8 ± 1
Azetidine’s smaller ring increases conformational strain, enhancing selectivity for rigid binding pockets .

Methodological Challenges

Crystallographic Data Refinement Q: How can researchers address disordered solvent molecules or twinning in X-ray structures of azetidine derivatives? A: Use SQUEEZE (PLATON) to model disordered solvent regions. For twinned crystals, refine using HKLF5 format in SHELXL, applying BASF and TWIN commands. Validate with R-factor convergence (<5% discrepancy) and residual density maps (<0.5 eÅ⁻³) .

Scalability of Synthetic Protocols Q: What modifications enable gram-scale synthesis while maintaining purity >98%? A: Transition from batch to flow chemistry for exothermic steps (e.g., azetidine coupling). Implement inline IR monitoring to track reaction progression. Optimize workup using liquid-liquid extraction (LLE) with pH-controlled aqueous layers to remove unreacted amines or acids .

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